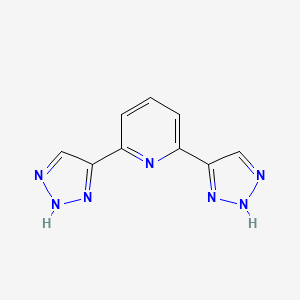

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine

Vue d'ensemble

Description

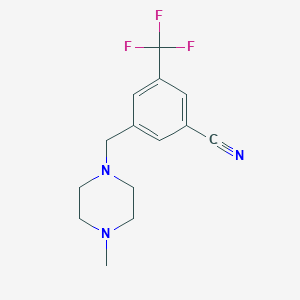

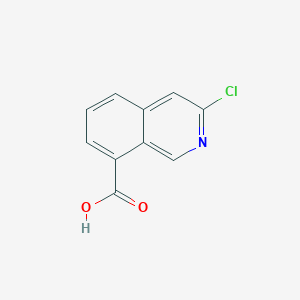

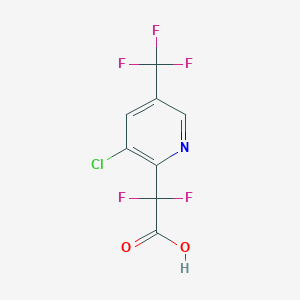

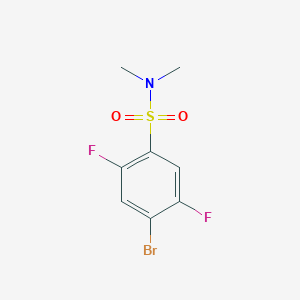

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C9H7N7 and its molecular weight is 213.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Découverte de médicaments

Le cycle 1,2,3-triazole, un composant central du 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine, est largement répandu dans la découverte de médicaments en raison de sa ressemblance avec la liaison amide, une caractéristique commune à de nombreux médicaments . Sa stabilité et sa capacité à former des liaisons hydrogène en font un excellent candidat pour la création de nouveaux composés médicinaux. Par exemple, des médicaments contenant du triazole comme le Rufinamide, un anticonvulsivant, et le Tazobactam, un antibiotique β-lactame, mettent en évidence le potentiel des triazoles dans les applications thérapeutiques .

Synthèse organique

En chimie organique, le cycle triazole sert d'intermédiaire polyvalent. Il peut participer à diverses réactions chimiques, permettant la synthèse de molécules complexes. La stabilité du groupe triazole dans des conditions à la fois acides et basiques en fait un composant précieux dans la synthèse de divers composés organiques .

Chimie des polymères

Les triazoles sont connus pour améliorer les propriétés des polymères, telles que la stabilité thermique et la résistance mécanique. L'incorporation d'unités triazole dans les chaînes de polymères peut conduire au développement de matériaux présentant des caractéristiques spécifiques adaptées aux applications haute performance .

Chimie supramoléculaire

La capacité du cycle triazole à participer à des liaisons hydrogène lui permet de former des structures supramoléculaires. Ces structures ont des applications dans le développement de capteurs moléculaires, de commutateurs et d'autres dispositifs qui fonctionnent au niveau moléculaire .

Bioconjugaison

La bioconjugaison des triazoles avec des biomolécules peut créer des systèmes d'administration ciblée de médicaments ou des outils de diagnostic. Le cycle triazole peut agir comme un lieur qui se fixe à des sites spécifiques sur des protéines ou des acides nucléiques, permettant des interactions précises avec des cibles biologiques .

Biologie chimique

En biologie chimique, les triazoles peuvent être utilisés pour modifier des molécules biologiques, modifiant ainsi leur fonction ou suivant leur emplacement dans les cellules. Cette application est cruciale pour comprendre les processus biologiques et développer de nouveaux outils biotechnologiques .

Imagerie fluorescente

Les triazoles peuvent faire partie de sondes fluorescentes qui s'illuminent dans des conditions spécifiques, ce qui les rend utiles pour les applications d'imagerie. Ils peuvent aider à visualiser les composants cellulaires ou à suivre l'évolution des réactions chimiques en temps réel .

Science des matériaux

La robustesse du cycle triazole le rend adapté à la création de matériaux nécessitant une forte résistance chimique. Cette application est particulièrement pertinente dans le développement de revêtements, d'adhésifs et d'autres matériaux qui doivent résister à des environnements difficiles .

Chacun de ces domaines tire parti des propriétés uniques du cycle triazole, telles que sa stabilité, sa capacité à former des liaisons hydrogène et sa capacité à participer à une large gamme de réactions chimiques. Le composé « this compound » promet donc de faire progresser la recherche et le développement dans ces domaines variés. Les informations fournies ici sont basées sur la compréhension et les applications actuelles des dérivés du triazole à la date de ma dernière mise à jour en 2021, complétées par des découvertes récentes provenant des sources fournies .

Mécanisme D'action

Target of Action

The primary targets of 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine are d and f metal coordination complexes . This compound acts as a versatile terdentate ligand, binding to these metal complexes and influencing their properties .

Mode of Action

This compound interacts with its targets by forming coordination complexes . This interaction results in changes to the properties of the metal complexes, which can have various downstream effects depending on the specific metals involved .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific metal complexes it interacts with . It has been studied for its potential in various applications, including catalysis, enzyme inhibition, and photochemistry .

Pharmacokinetics

It is known that the compound is soluble in common organic solvents , which could potentially influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific metal complexes it interacts with . For example, when used in photocatalysis, it can facilitate organic transformations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored away from light and moisture . Additionally, its reactivity may be influenced by temperature .

Analyse Biochimique

Biochemical Properties

2,6-Di(2H-1,2,3-triazol-4-yl)pyridine plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence biochemical pathways. For instance, it has been shown to interact with metal ions, forming coordination complexes that can act as catalysts in enzymatic reactions . These interactions are primarily driven by the tridentate binding motif of the compound, which allows it to form stable chelates with metal ions . Additionally, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . This can result in changes in gene expression patterns, affecting the transcription of specific genes involved in cellular metabolism and other critical processes . Furthermore, this compound has been shown to induce cytotoxic effects in certain tumor cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its ability to bind to metal ions, forming coordination complexes that can act as enzyme inhibitors or activators . These complexes can alter the conformation of enzymes, affecting their catalytic activity and, consequently, the biochemical pathways they regulate . Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins . This can lead to changes in the expression of genes involved in critical cellular processes, such as cell growth and differentiation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays . In in vitro and in vivo studies, the compound has been observed to exert sustained effects on cellular function, with changes in gene expression and metabolic activity persisting over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance enzymatic activity and promote cellular metabolism . At higher doses, it can induce toxic effects, including cytotoxicity and apoptosis in certain cell types . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired biochemical outcomes while minimizing adverse effects . Additionally, high doses of the compound have been associated with systemic toxicity in animal models, underscoring the need for careful dose management in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, influencing the production and utilization of metabolites in cells . For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis . These interactions can have significant implications for cellular metabolism and overall physiological function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . This distribution pattern is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes . Additionally, the compound’s ability to accumulate in specific tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be directed to the nucleus to interact with DNA and transcription factors, influencing gene expression . Alternatively, it can localize to the mitochondria, where it can affect metabolic processes and energy production . The precise localization of the compound within cells is essential for its ability to modulate specific biochemical pathways and cellular functions .

Propriétés

IUPAC Name |

2,6-bis(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N7/c1-2-6(8-4-10-15-13-8)12-7(3-1)9-5-11-16-14-9/h1-5H,(H,10,13,15)(H,11,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUXTIISPOXPEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NNN=C2)C3=NNN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542234-40-1 | |

| Record name | 2,6-Di(2H-1,2,3-triazol-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[8-[(2,4-difluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2,2-dimethyl-6-oxohexanoic acid](/img/structure/B1458365.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)